molecular formula C20H18ClN3O2 B4709448 7-chloro-8-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline

7-chloro-8-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline

Cat. No. B4709448
M. Wt: 367.8 g/mol
InChI Key: AWXDIKQIQBOVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-8-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline, also known as CMT-3, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.

Mechanism of Action

7-chloro-8-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline exerts its anti-tumor effects by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, this compound prevents the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the expression of various genes involved in cancer cell proliferation and survival. In addition, this compound has been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-chloro-8-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline in laboratory experiments is that it has a relatively low toxicity compared to other anti-cancer drugs. However, it has been found to be less effective in vivo compared to in vitro, which may limit its potential clinical applications.

Future Directions

There are several potential future directions for research on 7-chloro-8-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline. One area of interest is the development of more potent derivatives of this compound that exhibit greater anti-tumor activity. Another potential direction is the investigation of the synergistic effects of this compound with other anti-cancer drugs. Additionally, the development of drug delivery systems that can target this compound specifically to cancer cells may improve its efficacy and reduce its toxicity.
In conclusion, this compound is a promising compound for scientific research in the field of cancer treatment. Its anti-tumor activity, mechanism of action, and biochemical and physiological effects make it a subject of interest for further investigation. While there are limitations to its use in vivo, the potential future directions for research on this compound suggest that it may have important applications in the development of new cancer therapies.

Scientific Research Applications

7-chloro-8-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, prostate, and colon cancer. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors.

properties

IUPAC Name

(7-chloro-8-methyl-2-pyridin-2-ylquinolin-4-yl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-13-16(21)6-5-14-15(20(25)24-8-10-26-11-9-24)12-18(23-19(13)14)17-4-2-3-7-22-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXDIKQIQBOVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCOCC3)C4=CC=CC=N4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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